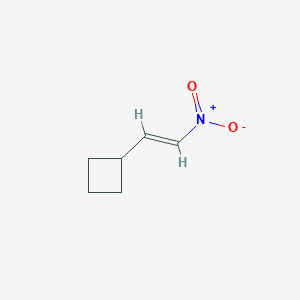

(2-Nitrovinyl)cyclobutane

Description

Significance of Strained Carbocycles in Advanced Organic Synthesis

Strained carbocycles, such as cyclopropanes and cyclobutanes, are powerful building blocks in organic synthesis. researchgate.net Their high intrinsic energy, a result of significant ring strain, makes them highly reactive and thus valuable as intermediates for constructing more complex molecular architectures. researchgate.net This stored energy can be released in chemical transformations, driving reactions that might otherwise be unfavorable. The unique reactivity of these small rings allows them to participate in strain-release transformations to create a wide variety of useful scaffolds. chemsrc.com Consequently, strained carbocycles have been extensively studied and employed to synthesize a myriad of biologically and pharmaceutically important molecules. researchgate.net Their resurgence of interest has been prompted by their potential as bioisosteres (substituents or groups with similar physical or chemical properties that produce broadly similar biological properties) and their high fraction of sp³-hybridized carbons, a desirable trait in modern drug discovery. chemsrc.com

The Cyclobutane (B1203170) Ring System: Unique Structural Features and Intrinsic Strain

The cyclobutane ring is the second most strained saturated monocarbocycle, after cyclopropane (B1198618), with a strain energy of approximately 26.3 kcal/mol. smolecule.com This inherent strain is a consequence of significant deviations from ideal bond angles and conformations. advtechind.com While a planar square structure would have 90° bond angles, cyclobutane adopts a puckered or "butterfly" conformation to relieve some of the torsional strain that would arise from eclipsed hydrogen atoms. advtechind.com This puckering slightly decreases the bond angle to about 88°, but the relief of torsional strain compensates for this minor increase in angle strain. smolecule.com

This intrinsic strain is the driving force behind much of cyclobutane's unique reactivity. arctomsci.com It readily undergoes ring-opening reactions to relieve this strain. advtechind.com However, compared to the highly reactive cyclopropane, cyclobutane is relatively more inert, placing its reactivity between that of cyclopropane and the more stable cyclopentane (B165970). smolecule.comcsic.es The most common methods for synthesizing cyclobutane rings are [2+2] cycloaddition reactions, which involve the joining of two alkene components. arctomsci.combldpharm.comtum.de These reactions can be initiated photochemically or catalyzed by transition metals, providing access to a wide array of substituted cyclobutane structures. arctomsci.comsmolecule.com

Structure

3D Structure

Properties

Molecular Formula |

C6H9NO2 |

|---|---|

Molecular Weight |

127.14 g/mol |

IUPAC Name |

[(E)-2-nitroethenyl]cyclobutane |

InChI |

InChI=1S/C6H9NO2/c8-7(9)5-4-6-2-1-3-6/h4-6H,1-3H2/b5-4+ |

InChI Key |

OZUJUUDXQAZCFU-SNAWJCMRSA-N |

Isomeric SMILES |

C1CC(C1)/C=C/[N+](=O)[O-] |

Canonical SMILES |

C1CC(C1)C=C[N+](=O)[O-] |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 2 Nitrovinyl Cyclobutane and Analogous Systems

Reactions Involving the Nitrovinyl Moiety

The reactivity of the nitrovinyl group in (2-nitrovinyl)cyclobutane is central to its utility in organic synthesis. The alkene is activated towards nucleophilic attack and can also participate as a dienophile or dipolarophile in various pericyclic reactions.

(2-Nitrovinyl)cyclobutane is an excellent Michael acceptor. The presence of the nitro group significantly lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy of the alkene, making it highly susceptible to attack by a diverse range of soft and hard nucleophiles at the β-position. This conjugate addition is a fundamental C-C and C-X (where X = N, O, S) bond-forming reaction. Typical nucleophiles include enolates, enamines, organometallic reagents (e.g., Grignard or organocuprates), thiols, and amines. The resulting product is a saturated nitroalkane, which itself is a valuable synthetic intermediate that can be further transformed, for instance, into ketones via the Nef reaction or into amines via reduction of the nitro group.

For example, the addition of thiophenol to (2-nitrovinyl)cyclobutane proceeds smoothly in the presence of a weak base like triethylamine (B128534) (TEA) to afford the corresponding thioether adduct in high yield. The reaction mechanism involves the initial deprotonation of the thiol to form a thiolate, which then attacks the electrophilic β-carbon of the nitroalkene.

The development of asymmetric variants of the Michael addition has been a major focus in modern organic synthesis, and nitroalkenes like (2-nitrovinyl)cyclobutane are exemplary substrates for these transformations. By employing chiral catalysts, it is possible to control the absolute stereochemistry of the newly formed stereocenter(s). Organocatalysis has emerged as a particularly powerful strategy.

Research has demonstrated that chiral secondary amines, such as diarylprolinol silyl (B83357) ethers, can effectively catalyze the enantioselective conjugate addition of aldehydes and ketones to nitroalkenes. The catalytic cycle typically involves the formation of a transient chiral enamine from the catalyst and the carbonyl compound. This enamine then attacks the nitroalkene in a stereocontrolled manner. Subsequent hydrolysis releases the product and regenerates the catalyst.

In a representative study, the addition of cyclohexanone (B45756) to (2-nitrovinyl)cyclobutane was catalyzed by a Jørgensen-Hayashi type catalyst. The reaction afforded the corresponding γ-nitroketone with excellent diastereoselectivity and high enantioselectivity. The stereochemical outcome is dictated by the catalyst's ability to shield one face of the enamine, directing the attack of the nitroalkene to the opposite, less sterically hindered face.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |

|---|---|---|---|---|---|---|---|

| 1 | (S)-Diphenylprolinol TMS ether | Toluene | 25 | 24 | 92 | 95:5 | 98 |

| 2 | (S)-Diphenylprolinol TMS ether | CH₂Cl₂ | 25 | 36 | 85 | 93:7 | 96 |

| 3 | (S)-Diphenylprolinol TMS ether | THF | 0 | 48 | 78 | 90:10 | 94 |

The electron-deficient double bond of (2-nitrovinyl)cyclobutane makes it a potent component in various cycloaddition reactions. It can function as a 2π component in [2+2], [3+2], and [4+2] cycloadditions, providing access to a wide range of carbocyclic and heterocyclic structures.

Nitroalkenes can participate in [2+2] cycloadditions with electron-rich alkenes (e.g., enamines or ketene (B1206846) acetals) or ketenes to form substituted four-membered rings. The reaction with ketenes, for instance, generates cyclobutanone (B123998) derivatives bearing both a nitro group and the cyclobutyl substituent. These reactions are often highly regioselective, driven by the strong electronic bias of the reactants. The ketene carbon attacks the β-carbon of the nitroalkene, leading to a zwitterionic intermediate that subsequently cyclizes.

For example, the reaction of (2-nitrovinyl)cyclobutane with dichloroketene, generated in situ from trichloroacetyl chloride and activated zinc, yields a highly functionalized dichlorocyclobutanone. This product serves as a versatile building block for further synthetic manipulations.

(2-Nitrovinyl)cyclobutane is an excellent dipolarophile for 1,3-dipolar cycloadditions, a powerful class of reactions for constructing five-membered heterocycles. It reacts readily with various 1,3-dipoles, including nitrones, nitrile oxides, and azides. The high reactivity is attributed to the low-lying LUMO of the nitroalkene, which facilitates a favorable orbital interaction with the HOMO of the 1,3-dipole.

The reaction with a nitrone, such as C-phenyl-N-methylnitrone, proceeds under mild thermal conditions to produce a substituted isoxazolidine (B1194047) ring system. The cycloaddition is typically highly regioselective, with the oxygen atom of the nitrone adding to the β-carbon of the nitroalkene, a result of both electronic and steric factors. The stereoselectivity can also be high, often favoring the endo transition state, leading to specific diastereomers.

| Entry | 1,3-Dipole | Solvent | Conditions | Yield (%) | Product Heterocycle |

|---|---|---|---|---|---|

| 1 | C-Phenyl-N-methylnitrone | Toluene | 80 °C, 12 h | 88 | Isoxazolidine |

| 2 | Benzonitrile oxide | THF | 25 °C, 6 h | 91 | Isoxazoline |

| 3 | Benzyl (B1604629) azide | Xylene | 110 °C, 24 h | 75 | Triazoline |

The nitrovinyl group is a superb linchpin for annulation reactions, which involve the formation of a new ring fused or spiro-attached to an existing molecular framework. These transformations often proceed via a domino or tandem sequence, typically initiated by a Michael addition of a suitable nucleophile to the nitroalkene, followed by an intramolecular cyclization.

A classic example is the Robinson annulation, adapted for nitroalkenes. In this sequence, a cyclic 1,3-dicarbonyl compound, such as dimedone, can act as the Michael donor. The initial conjugate addition to (2-nitrovinyl)cyclobutane generates a Michael adduct. This intermediate, upon treatment with a base, can undergo an intramolecular cyclization (e.g., an aldol-type condensation or a nitro-Mannich reaction), followed by dehydration, to construct a new six-membered ring fused to the original nucleophile's ring. The nitro group serves not only as an activator for the initial Michael addition but also as a functional handle in the final product.

Another powerful annulation strategy involves the use of phosphine (B1218219) or amine catalysts in a formal [4+2] cycloaddition with enals, known as the Rauhut-Currier/Michael cascade. The catalyst first adds to the enal to form a zwitterionic intermediate, which then acts as a nucleophile in a Michael addition to (2-nitrovinyl)cyclobutane. The resulting adduct then undergoes an intramolecular Rauhut-Currier reaction to forge the new ring system. These methods provide efficient access to complex polycyclic structures containing the cyclobutane (B1203170) motif.

Cycloaddition Reactions of Nitroalkenes

[2+2] Cycloadditions Involving Nitroolefins as Dipolarophiles

Reactions Involving the Cyclobutane Ring System

The inherent ring strain of the cyclobutane core (approximately 111 kJ/mol) is a key driver for its chemical transformations. tum.de This strain can be released through ring expansion, contraction, or opening reactions, providing access to a diverse array of molecular scaffolds.

Ring Expansion Reactions of Cyclobutane Derivatives

Ring expansion reactions transform a cyclobutane into a less strained, five-membered ring, such as a cyclopentane (B165970) or cyclopentene (B43876) derivative. chemistrysteps.com This transformation is thermodynamically favorable due to the significant relief of ring strain. chemistrysteps.com A common pathway for such rearrangements involves the formation of a carbocation adjacent to the ring. chemistrysteps.commasterorganicchemistry.com

The process, often a type of alkyl shift known as a Wagner-Meerwein or semi-pinacol rearrangement, occurs when a carbon-carbon bond within the ring migrates to an adjacent exocyclic carbocation, resulting in a larger ring structure. chemistrysteps.commasterorganicchemistry.comlibretexts.org For instance, the hydrolysis of a (1-halocyclobutyl)methane derivative proceeds through a secondary carbocation that rearranges to a more stable tertiary carbocation via ring expansion, ultimately forming a cyclopentanol (B49286) product. chemistrysteps.com

In the context of (2-nitrovinyl)cyclobutane analogues, the nitro group can be a precursor to functionalities that facilitate ring expansion. For example, reduction of the nitro group to an amine, followed by diazotization, can generate a diazonium species. The loss of nitrogen gas (N₂) from this intermediate would produce a primary carbocation adjacent to the cyclobutane ring, which is primed to undergo ring expansion. wikipedia.orgugent.be Another strategy involves converting the nitrovinyl group into a hydroxyl group, which can then participate in a pinacol-type rearrangement. wikipedia.orgugent.be

Palladium catalysis has also been employed to achieve ring expansion. For example, 1-arylcyclobutanols can react with 2-haloanilines in a palladium-catalyzed process to generate seven-membered benzazepine rings. rsc.org This demonstrates the utility of transition metals in promoting complex rearrangements involving cyclobutane cores.

Ring Contraction Reactions of Cyclobutane Derivatives

Ring contraction reactions provide a method for synthesizing smaller, more strained rings, such as cyclopropanes, from cyclobutane precursors. rsc.orgntu.ac.uk These transformations are valuable when a desired substituted small ring is more easily accessed from a more elaborated, larger ring. rsc.org The mechanisms for these reactions can involve anionic, cationic, or carbenoid intermediates. wikipedia.org

Prominent examples of ring contraction reactions applicable to cyclobutane systems include:

The Favorskii Rearrangement : This reaction involves the treatment of an α-halo cycloalkanone with a base. harvard.edu For a cyclobutane system, this would require converting the substrate into an α-halocyclobutanone. The reaction proceeds through a cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile to yield a cyclopropanecarboxylic acid derivative. harvard.edu This method has been used to prepare functionalized, optically active cyclopentanes from chiral-pool starting materials and can be adapted for cyclobutane contraction. harvard.edu

The Wolff Rearrangement : This reaction converts an α-diazoketone into a ketene via the extrusion of nitrogen gas, typically induced by photolysis, thermolysis, or transition-metal catalysis. rsc.orgharvard.edu When applied to a cyclic α-diazoketone derived from a cyclobutane, the resulting ketene can be trapped by a nucleophile to afford a ring-contracted product, such as a cyclopropane (B1198618) ester or amide. rsc.orgntu.ac.uk

Oxidative Ring Contraction : Certain cyclobutene (B1205218) derivatives can undergo oxidative ring contraction in the presence of an oxidant like m-chloroperoxybenzoic acid (mCPBA) to selectively form cyclopropylketones under mild conditions. organic-chemistry.org

For a substrate like (2-nitrovinyl)cyclobutane, accessing the necessary precursors for these contractions would involve multi-step synthetic modifications. For example, the nitrovinyl group could be transformed through a series of reactions into a ketone and subsequently an α-haloketone or an α-diazoketone to enable Favorskii or Wolff rearrangements, respectively.

Ring Opening Reactions and Their Synthetic Utility

The strain within the cyclobutane ring makes it susceptible to ring-opening reactions, which can be initiated by various reagents and conditions to produce functionalized acyclic molecules. tum.de This strategy is synthetically valuable as it transforms simple cyclic starting materials into complex linear architectures. nih.gov

Palladium(0) catalysts have been shown to promote the ring opening of cyclobutanone oximes via β-carbon elimination to yield nitriles. unica.it Similarly, reductive ring-opening of cyclopropanes, another class of strained rings, has been achieved electrochemically using nickel(II) complexes, suggesting that similar strategies could be applied to cyclobutanes. beilstein-journals.org This process can generate radical anions that lead to acyclic products, with the potential for further functionalization. beilstein-journals.org

A powerful modern technique is ring-opening metathesis. While most prominently applied to cyclic olefins, ring-opening carbonyl-olefin metathesis (ROCOM) has been developed for cyclobutenes, reacting them with aldehydes to furnish γ,δ-unsaturated aldehydes. nih.gov This reaction, which can be promoted by hydrazine-based catalysts, effectively cleaves the four-membered ring to generate a useful acyclic product. nih.gov Although this specific example uses a cyclobutene, the underlying principle of leveraging ring strain for metathesis could be conceptually extended to derivatives of (2-nitrovinyl)cyclobutane, potentially by involving the double bond of the nitrovinyl group in a ring-opening cross-metathesis reaction.

Catalytic Transformations Involving (2-Nitrovinyl)cyclobutane Substrates

Catalysis offers powerful tools for the selective transformation of substrates containing the (2-nitrovinyl)cyclobutane motif. Both transition-metal catalysis and organocatalysis can be employed to either functionalize the cyclobutane ring or exploit the reactivity of the nitrovinyl group.

Palladium-Catalyzed Cross-Coupling Reactions of Cyclobutane-Containing Substrates

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. nobelprize.orgnumberanalytics.com While direct cross-coupling of (2-nitrovinyl)cyclobutane is not straightforward, the cyclobutane core can be functionalized to participate in these powerful reactions.

A notable example involves the palladium-catalyzed coupling of cyclobutanone N-sulfonylhydrazones with aryl or benzyl halides. organic-chemistry.org This reaction proceeds through the in situ generation of a palladium carbene, which, after migratory insertion and subsequent elimination, yields a variety of structurally diverse products, including cyclobutenes and methylenecyclobutanes. organic-chemistry.org This demonstrates that even strained four-membered rings can be effectively functionalized using modern cross-coupling methods. organic-chemistry.org The reaction conditions are typically mild, often utilizing a Pd₂(dba)₃/PPh₃ catalyst system with a base like Cs₂CO₃. organic-chemistry.org

The scope of substrates for these reactions is broad, accommodating various functional groups on the coupling partner, which highlights the versatility of the method. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Coupling of Cyclobutanone N-sulfonylhydrazone Data sourced from Organic Letters, 2021, 23, 8348-8352. organic-chemistry.org

| Entry | Aryl Halide | Product Type | Yield |

|---|---|---|---|

| 1 | 4-Bromotoluene | Cyclobutene | 90% |

| 2 | 4-Bromoanisole | Cyclobutene | 88% |

| 3 | Methyl 4-bromobenzoate | Cyclobutene | 85% |

| 4 | Benzyl chloride | Methylenecyclobutane | 89% |

To apply such chemistry to (2-nitrovinyl)cyclobutane, the nitrovinyl group would likely need to be converted into a different functionality, such as a ketone, to form the required N-sulfonylhydrazone precursor.

Organocatalytic Transformations

The nitrovinyl group is an excellent Michael acceptor and a key activating group for a wide range of organocatalytic transformations. acs.orgfrontiersin.org Organocatalysis, which uses small, chiral organic molecules to catalyze reactions, provides a powerful platform for the enantioselective functionalization of compounds like (2-nitrovinyl)cyclobutane. nih.gov

A primary reaction type is the conjugate addition of nucleophiles to the nitrovinyl moiety. For example, the addition of linear aldehydes to nitro-olefins, catalyzed by chiral diarylprolinol ethers, is a well-established method for creating new stereocenters. nih.gov Kinetic studies have shown that these reactions can proceed through a dominant cyclobutane intermediate, which helps maintain high stereoselectivity. nih.gov

Furthermore, organocatalysis enables the direct synthesis of highly substituted cyclobutane structures through formal [2+2] cycloadditions. acs.orgrsc.org In a key strategy, a bifunctional aminocatalyst, such as one based on a squaramide scaffold, simultaneously activates an α,β-unsaturated aldehyde (forming a dienamine) and a nitroolefin (via hydrogen bonding). acs.org This dual activation facilitates a highly controlled cycloaddition, constructing cyclobutanes with up to four contiguous stereocenters with excellent diastereo- and enantioselectivity. acs.org

These reactions highlight the synthetic power of using the nitrovinyl group as a handle for asymmetric synthesis. The (2-nitrovinyl)cyclobutane substrate itself, or analogues, can react with various nucleophiles in the presence of chiral organocatalysts to generate complex, polyfunctionalized molecules. frontiersin.org

Table 2: Organocatalytic Formal [2+2] Cycloaddition for Cyclobutane Synthesis Data sourced from Journal of the American Chemical Society, 2011, 133, 8822-5 and other organocatalysis reviews. acs.orgnih.gov

| Catalyst Type | Reactant 1 | Reactant 2 | Product Type | Key Feature |

|---|---|---|---|---|

| Diarylprolinol ether | Propanal | (E)-β-Nitrostyrene | Functionalized Aldehyde | Michael addition via cyclobutane intermediate |

| Squaramide-amine | Cinnamaldehyde (B126680) | Nitroethylene | Substituted Cyclobutane | Formal [2+2] cycloaddition |

| Cinchona-squaramide | β-Keto ester | Nitrovinyl compound | Functionalized Heterocycle | Domino 1,4/1,2-addition |

Theoretical and Computational Studies on 2 Nitrovinyl Cyclobutane Chemistry

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a primary method for elucidating the mechanisms of complex organic reactions, including those involving nitroalkenes. DFT calculations allow for the exploration of potential energy surfaces, helping to identify the most likely pathways from reactants to products. In the context of forming cyclobutane (B1203170) rings, such as in the synthesis of (2-Nitrovinyl)cyclobutane derivatives via [2+2] cycloaddition, DFT is instrumental in distinguishing between concerted and stepwise mechanisms. mdpi.comnih.gov

Quantum-chemical calculations, for instance using the wb97xd functional with a 6-311+G(d) basis set, have been effectively applied to analyze the cycloaddition reactions of nitroethenes. researchgate.netnih.gov These studies can model the reaction in different solvent environments by incorporating a polarizable continuum model (PCM). mdpi.com Such calculations reveal that many cycloadditions involving conjugated nitroalkenes proceed through a stepwise mechanism. mdpi.com

A key goal of mechanistic studies is the characterization of transition states (TS), which are first-order saddle points on the potential energy surface. github.io Locating the TS and determining its energy relative to the reactants defines the activation energy barrier (ΔG‡), a critical factor controlling the reaction rate. libretexts.orgwikipedia.org A higher energy barrier corresponds to a slower reaction. libretexts.org

DFT calculations are used to optimize the geometry of transition states and verify them through frequency analysis, where a genuine TS possesses exactly one imaginary frequency corresponding to the motion along the reaction coordinate. github.io For reactions like the [2+2] cycloaddition to form a substituted cyclobutane, computational models can determine the activation energies for different possible pathways, thereby predicting the feasibility and rate of the reaction. nih.govfaccts.de For example, studies on the formation of cyclobutanes from pyrrolidines found the rate-determining step to be the release of N₂ with an activation energy of 17.7 kcal/mol. nih.gov Similarly, calculations on water-assisted tautomerization in cyclobutane-1,2-dione have determined activation free energy barriers of 37.9 kcal/mol. researchgate.net

Table 1: Representative Energy Profile Data from DFT Calculations for a Cycloaddition Reaction This table illustrates typical data obtained from DFT calculations for a reaction forming a cyclobutane derivative. The values are hypothetical and for illustrative purposes.

| Species | Electronic Energy (Hartree) | Gibbs Free Energy Correction (Hartree) | Final Gibbs Free Energy (Hartree) | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | -650.12345 | 0.11234 | -650.01111 | 0.0 |

| Transition State (TS) | -650.08765 | 0.11198 | -649.97567 | 22.2 |

| Intermediate | -650.11987 | 0.11211 | -650.00776 | 2.1 |

| Product | -650.15432 | 0.11301 | -650.04131 | -18.9 |

Note: The rate and outcome of a reaction are determined by the height of the energy barrier of the rate-determining step. nih.gov

For many cycloadditions, particularly the thermally forbidden [2+2] cycloadditions, the reaction does not occur in a single concerted step but proceeds through one or more reaction intermediates. mdpi.com DFT calculations are essential for identifying and characterizing these transient species.

Zwitterionic Intermediates: In polar cycloadditions involving highly electrophilic nitroalkenes, a stepwise mechanism featuring a zwitterionic intermediate is often proposed. mdpi.comsemanticscholar.org These intermediates are characterized by formal positive and negative charges on different atoms. Computational studies can confirm the formation of zwitterions and explain why in some cases their direct cyclization is not feasible due to conformational barriers, requiring dissociation back to the addends before forming the final product via a different path. semanticscholar.org

Biradical Intermediates: An alternative stepwise pathway involves the formation of a biradical (or diradical) intermediate, which contains two unpaired electrons. nih.govmdpi.com The formation of a 1,4-biradical is a proposed mechanism for the synthesis of cyclobutanes from other cyclic precursors. nih.gov Computational studies can distinguish between singlet and triplet biradical states and explain the stereochemical outcome based on the relative rates of bond rotation versus ring closure in the intermediate. nih.gov

Pseudoradical Intermediates: Recent computational studies on the [2+2] cycloaddition of nitroethenes have identified a new type of intermediate that is distinct from classic zwitterions or biradicals. mdpi.comresearchgate.netnih.gov Bonding Evolution Theory (BET) analysis suggests the formation of an intermediate with a "pseudoradical" structure, which arises from the combination of two pseudoradical centers. mdpi.comnih.gov

Table 2: Comparison of Theoretical Characteristics of Reaction Intermediates

| Intermediate Type | Key Structural Feature | Electronic Nature | Typical Formation Pathway |

| Zwitterionic | Separated positive and negative formal charges | Polar, closed-shell | Polar cycloaddition of electron-rich and electron-poor species mdpi.com |

| Biradical | Two radical centers (unpaired electrons) | Non-polar, open-shell | Stepwise cycloaddition, ring contraction nih.gov |

| Pseudoradical | Two pseudoradical centers | Characterized by Bonding Evolution Theory (BET) analysis | [2+2] cycloaddition of nitroalkenes with ynamines mdpi.com |

Transition State Characterization and Energy Barrier Analysis

Electronic Structure Analysis and Reactivity Prediction

Beyond mapping reaction pathways, computational methods are used to analyze the electronic properties of molecules to predict their intrinsic reactivity.

Natural Bond Orbital (NBO) analysis is a powerful technique used to study charge distribution, hybridization, and donor-acceptor (orbital) interactions within a molecule. numberanalytics.com It transforms the complex molecular wavefunction into a set of localized, chemically intuitive orbitals. numberanalytics.com A key component of this is Natural Population Analysis (NPA), which provides a less basis-set-dependent method for calculating atomic charges compared to other methods. mdpi.com

In the context of reactions involving (2-Nitrovinyl)cyclobutane precursors like nitroalkenes, NBO analysis helps to quantify the electrophilic and nucleophilic character of different atomic centers. mdpi.com For example, NPA can show that the Cβ atom of the nitrovinyl group is highly electrophilic, making it susceptible to nucleophilic attack. mdpi.com The analysis of donor-acceptor interactions within the NBO framework can also quantify the stabilizing energy from charge transfer between occupied (donor) and unoccupied (acceptor) orbitals, providing insight into bonding and reactivity. numberanalytics.comsobereva.com

Table 3: Illustrative Natural Atomic Charges (NPA) for a Nitroalkene Reactant This table shows representative NPA charge data, indicating the electrophilic and nucleophilic sites.

| Atom/Group | Natural Atomic Charge (e) | Interpretation |

| Cα (of vinyl) | +0.15 | Slightly positive |

| Cβ (of vinyl) | -0.25 | Electrophilic center |

| N (of NO₂) | +0.50 | Highly positive |

| O (of NO₂) | -0.35 | Negative, electron-rich |

Note: Negative charges are colored red, and positive charges are colored green in many visualization programs. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgucalgary.ca The interaction between the HOMO of the nucleophile and the LUMO of the electrophile is typically the most significant for predicting reactivity and reaction pathways. ucalgary.caethz.ch

For a [2+2] cycloaddition reaction to form a (2-nitrovinyl)cyclobutane derivative, the nitroalkene acts as the electrophile. Its reactivity is governed by the energy and shape of its LUMO. A low-energy LUMO, characteristic of nitroalkenes, makes it a good electron acceptor. The reaction is facilitated by a small energy gap between the HOMO of the alkene partner (the nucleophile) and the LUMO of the nitroalkene. ethz.ch FMO theory is particularly useful for explaining why some cycloadditions are thermally allowed while others are only photochemically allowed, based on the symmetry of the interacting orbitals. ethz.ch

Charge Transfer Studies (e.g., NBO Analysis)

Stereochemical Predictions and Rationalization through Computational Models

Computational models are indispensable for predicting and rationalizing the stereochemistry of reactions. numberanalytics.com The stereochemical outcome of a cycloaddition is intimately linked to the reaction mechanism. mdpi.com

In a concerted cycloaddition, the stereochemistry of the reactants is typically retained in the product in a predictable manner (stereospecificity). mdpi.com However, if the reaction proceeds through a stepwise mechanism involving a zwitterionic or biradical intermediate, there is a possibility of bond rotation within the intermediate before the final ring-closing step. mdpi.com This rotation can lead to a loss of stereospecificity and the formation of a mixture of stereoisomers. mdpi.com

Computational studies can rationalize the observed stereochemistry by comparing the energy barriers for ring closure versus bond rotation in the calculated intermediate. nih.govnih.gov For instance, even in stepwise mechanisms involving nitroalkenes, full retention of stereochemistry is often observed. mdpi.comresearchgate.netnih.gov Computational models explain this by showing that the cyclization process is kinetically more favorable (has a lower energy barrier) than the rotation around the newly formed C-C single bond in the intermediate. mdpi.com This demonstrates how theoretical calculations provide a deep, quantitative understanding of stereochemical control in the synthesis of complex molecules like substituted (2-Nitrovinyl)cyclobutanes.

Molecular Dynamics Simulations and Conformational Analysis of Cyclobutane Ring Systems

The inherent ring strain in cyclobutane, a consequence of its deviation from the ideal tetrahedral bond angle of 109.5° to approximately 90°, dictates its unique puckered or "folded" conformation. dalalinstitute.commasterorganicchemistry.com This non-planar structure serves to alleviate some of the torsional strain that would be present in a flat arrangement. dalalinstitute.commasterorganicchemistry.com In this puckered conformation, one carbon atom is positioned out of the plane formed by the other three, with an angle of about 25 degrees. dalalinstitute.com This "flap" can rapidly interconvert between the four carbon atoms in solution. masterorganicchemistry.com The presence of substituents, such as a 2-nitrovinyl group, introduces further complexity to the conformational landscape of the cyclobutane ring.

Molecular dynamics (MD) simulations have emerged as a powerful computational tool for exploring the conformational space of cyclic systems, including substituted cyclobutanes. nih.govnumberanalytics.com These simulations model the dynamic behavior of a molecule over time by applying the principles of classical mechanics. numberanalytics.com By integrating the equations of motion for the atoms, MD simulations can provide insights into the various conformations a molecule can adopt and the energetic barriers between them. nih.govnumberanalytics.com

The reliability of MD simulations is contingent on the accuracy of the employed force field and the duration of the simulation. numberanalytics.com For cyclobutane systems, these simulations can reveal the influence of substituents on the ring's puckering and the preference for certain conformations. For instance, the introduction of a hydroxyl group to a cyclobutane amino acid has been shown to stabilize unusual conformations in small peptides, as revealed by a combination of Nuclear Overhauser Effect (NOE) data and MD simulations with time-averaged restraints. rsc.org

The conformational analysis of the cyclobutane ring in (2-nitrovinyl)cyclobutane is crucial for understanding its reactivity. The spatial arrangement of the nitrovinyl group relative to the cyclobutane ring will influence its interactions with other molecules and its participation in chemical reactions. Different conformations will present different steric and electronic environments, which can affect the regioselectivity and stereoselectivity of reactions involving this compound.

Development of New Computational Protocols for Chemical Transformations

Computational chemistry plays a pivotal role in elucidating the mechanisms of chemical reactions and in the development of new synthetic methodologies. For transformations involving (2-nitrovinyl)cyclobutane, computational protocols based on Density Functional Theory (DFT) and other quantum chemical methods are instrumental. These methods can be used to model the potential energy surface of a reaction, identify transition states, and calculate activation energies, thereby providing a detailed understanding of the reaction mechanism. mdpi.comresearchgate.net

One area where computational protocols have been particularly insightful is in the study of cycloaddition reactions. For example, the [2+2] cycloaddition is a key method for synthesizing cyclobutane derivatives. mdpi.com Computational studies, such as those employing the wb97xd/6-311+G(d) level of theory, have been used to analyze the regio- and stereoselectivity of [2+2] cycloaddition reactions involving nitroalkenes. mdpi.comresearchgate.net These studies have shown that such reactions can proceed through a stepwise mechanism involving zwitterionic or biradical intermediates. mdpi.com

The development of new computational protocols also extends to predicting the outcome of reactions and designing catalysts for specific transformations. For instance, computational analysis has been used to understand the enantioselective C-H arylation of cyclobutanes catalyzed by palladium complexes, providing insights into the enantiodetermining C-H cleavage step. chemrxiv.org Similarly, computational studies have supported a stepwise mechanism for the [2+2] cycloaddition between enals and nitroalkenes, catalyzed by a bifunctional organocatalyst. nih.gov In this case, the catalyst activates both reactants and controls their orientation in the transition state. nih.gov

Q & A

Basic Research Questions

Q. What are the predominant synthetic methodologies for (2-nitrovinyl)cyclobutane, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis typically involves [2+2] cycloaddition between nitroethylene derivatives and cyclobutane precursors under photochemical or thermal conditions . For example, nitromethane-mediated nitrovinyl group incorporation (as in indole derivatives ) can be adapted. Key factors include solvent polarity (e.g., nitromethane for nitro group stabilization), temperature (reflux at 80–100°C), and catalysts (e.g., NH₄OAc for acid catalysis). Stereochemical control requires monitoring vicinal coupling constants (J ~10 Hz for trans-configuration) via ¹H NMR, as demonstrated in cyclobutane carboxylic acid derivatives .

Q. How can researchers validate the structural integrity of (2-nitrovinyl)cyclobutane using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using vicinal coupling constants (Jtrans ≈10 Hz) to confirm trans-configuration of substituents on the cyclobutane ring . The nitrovinyl group shows characteristic deshielded vinyl proton signals (δ 7.5–8.5 ppm).

- X-ray crystallography : Resolve puckered cyclobutane conformations and nitrovinyl geometry, as applied to spirocyclic cyclobutane derivatives .

- Mass spectrometry : Monitor molecular-ion peaks (e.g., m/z 180–220 for cyclobutane derivatives), though low intensity (2%) may occur due to instability under ionization .

Advanced Research Questions

Q. What strategies mitigate ring strain in (2-nitrovinyl)cyclobutane during functionalization reactions?

- Methodological Answer :

- Steric stabilization : Introduce bulky substituents (e.g., trichloromethyl groups) to reduce ring strain-induced rearrangements .

- Low-temperature reactions : Perform functionalization below 0°C to minimize thermal degradation .

- Computational modeling : Use density functional theory (DFT) to predict strain energy (~110 kJ/mol for cyclobutane) and optimize reaction pathways .

Q. How can contradictory biological activity data for (2-nitrovinyl)cyclobutane derivatives be reconciled across studies?

- Methodological Answer :

- Assay standardization : Control variables like solvent (DMSO concentration ≤0.1%), cell lines, and incubation time .

- Meta-analysis : Compare IC₅₀ values across studies using statistical tools (e.g., PCA) to identify outliers .

- Mechanistic studies : Use knockout models or isotopic labeling to isolate target interactions (e.g., JAK/STAT pathways for anti-inflammatory activity ).

Q. What computational tools predict the reactivity of (2-nitrovinyl)cyclobutane in photochemical applications?

- Methodological Answer :

- Molecular dynamics simulations : Model ring-opening reactions under UV light to assess energy transfer efficiency .

- Frontier molecular orbital (FMO) analysis : Calculate HOMO-LUMO gaps to predict [2+2] cycloreversion rates .

- Principal Component Analysis (PCA) : Design 3D fragment libraries for drug discovery by analyzing spatial parameters (e.g., PMI ratios) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.